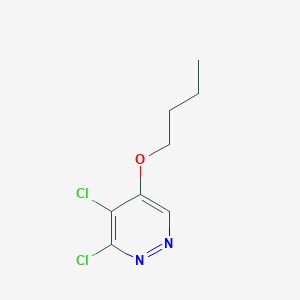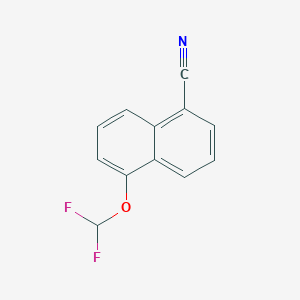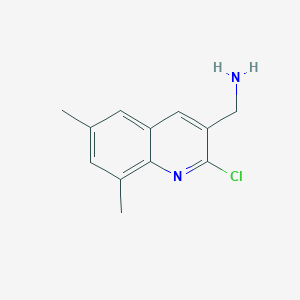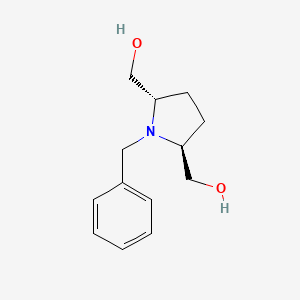
(5-Nitroisoquinolin-8-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Nitroisoquinolin-8-yl)boronic acid is a chemical compound with the molecular formula C9H7BN2O4 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitroisoquinolin-8-yl)boronic acid typically involves the nitration of isoquinoline followed by the introduction of the boronic acid group. One common method includes the following steps:
Nitration: Isoquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Borylation: The nitrated isoquinoline is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Nitroisoquinolin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water).
Major Products Formed
Reduction: 5-Aminoisoquinolin-8-ylboronic acid.
Substitution: Biaryl derivatives with various functional groups depending on the aryl halide used.
Applications De Recherche Scientifique
(5-Nitroisoquinolin-8-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5-Nitroisoquinolin-8-yl)boronic acid involves its interaction with molecular targets through its boronic acid and nitro functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Nitroisoquinolin-8-yl)boronic acid: Contains both a nitro and boronic acid group.
Isoquinoline-5-boronic acid: Lacks the nitro group, making it less reactive in certain applications.
5-Nitroisoquinoline: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
Uniqueness
This compound is unique due to the presence of both the nitro and boronic acid functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and biological research.
Propriétés
Formule moléculaire |
C9H7BN2O4 |
|---|---|
Poids moléculaire |
217.98 g/mol |
Nom IUPAC |
(5-nitroisoquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C9H7BN2O4/c13-10(14)8-1-2-9(12(15)16)6-3-4-11-5-7(6)8/h1-5,13-14H |
Clé InChI |
NVMTZJIJLKREMI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=NC=CC2=C(C=C1)[N+](=O)[O-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B11885390.png)




![3-Ethyl-2-methylbenzo[f][1,7]naphthyridine](/img/structure/B11885432.png)

![(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine](/img/structure/B11885455.png)

